molecular formula C11H16O2 B8654224 1-Butoxy-2-methoxybenzene CAS No. 51241-33-9

1-Butoxy-2-methoxybenzene

Cat. No.: B8654224
CAS No.: 51241-33-9
M. Wt: 180.24 g/mol
InChI Key: FDGYZZIZZAXOEW-UHFFFAOYSA-N
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Description

1-Butoxy-2-methoxybenzene is an aromatic ether derivative characterized by a benzene ring substituted with a methoxy (-OCH₃) group at position 2 and a butoxy (-OCH₂CH₂CH₂CH₃) group at position 1. The butoxy group imparts lipophilicity, while the methoxy group contributes to electronic effects, influencing reactivity and solubility. Safety data sheets (SDS) for related compounds emphasize handling precautions, such as inhalation risks, indicating industrial relevance .

Properties

CAS No.

51241-33-9

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

1-butoxy-2-methoxybenzene

InChI

InChI=1S/C11H16O2/c1-3-4-9-13-11-8-6-5-7-10(11)12-2/h5-8H,3-4,9H2,1-2H3

InChI Key

FDGYZZIZZAXOEW-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-butoxy-2-methoxybenzene with structurally related aromatic ethers, focusing on substituent effects, physicochemical properties, and applications.

Substituent Effects and Reactivity

Compound Name Substituents (Positions) Key Functional Groups Reactivity Insights
This compound -OCH₃ (2), -OCH₂CH₂CH₂CH₃ (1) Ethers High lipophilicity; moderate electron-donating effects
1-Allyloxy-2-methoxybenzene -OCH₃ (2), -OCH₂CH=CH₂ (1) Ether, alkene Allyl group enhances reactivity (e.g., polymerization)
1-Methoxy-2-amino-4-ß-hydroxyethyl-amino-benzene -OCH₃ (1), -NH₂ (2), -NHCH₂CH₂OH (4) Amino, hydroxyl Hydrogen bonding increases water solubility; used in oxidative hair dyes
4-Bromo-2-methoxy-1-(methoxymethoxy)benzene -Br (4), -OCH₃ (2), -OCH₂OCH₃ (1) Halogen, ether Bromine enables cross-coupling reactions; methoxymethoxy acts as a protecting group
1-(Benzyloxy)-2,4-difluorobenzene -OCH₂C₆H₅ (1), -F (2,4) Aryl ether, halogen Benzyl group increases steric hindrance; fluorines enhance electronegativity

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C, estimated) Solubility Trends
This compound C₁₁H₁₆O₂ 180.24 ~250–270 Low in water; high in organic solvents
1-Allyloxy-2-methoxybenzene C₁₀H₁₂O₂ 164.20 ~220–240 Moderate polarity due to allyl
1-Methoxy-2-amino-4-ß-hydroxyethyl-amino-benzene C₉H₁₄N₂O₂ 182.22 >300 (decomposes) High in polar solvents (ethanol, water)
4-Bromo-2-methoxy-1-(methoxymethoxy)benzene C₉H₁₁BrO₃ 247.09 ~280–300 Low in water; soluble in DMSO
1-(Benzyloxy)-2,4-difluorobenzene C₁₃H₁₀F₂O 220.22 ~280–300 Soluble in ethers, chlorinated solvents

Key Insights from Comparative Analysis

  • Substituent Size and Polarity : Longer alkoxy chains (e.g., butoxy) increase lipophilicity compared to smaller groups (allyloxy) .
  • Electronic Effects : Electron-withdrawing groups (e.g., -Br, -F) enhance electrophilic substitution reactivity, while electron-donating groups (e.g., -OCH₃) stabilize aromatic systems .
  • Industrial Use: Amino and hydroxyl substituents expand applications in cosmetics, whereas halogens and benzyl groups favor pharmaceutical synthesis .

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